molecular formula C16H11ClN4O3 B2888722 7-chloro-4-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1105232-38-9

7-chloro-4-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B2888722
CAS No.: 1105232-38-9
M. Wt: 342.74
InChI Key: NVLKFEHGWZYQFL-UHFFFAOYSA-N
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Description

The compound 7-chloro-4-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one features a benzo[b][1,4]oxazin-3(4H)-one core substituted at position 7 with a chlorine atom and at position 4 with a (3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl group. The synthesis of such derivatives typically involves coupling substituted oxadiazoles with benzoxazinone intermediates under basic conditions, as seen in related compounds (e.g., caesium carbonate-mediated reactions in dry DMF) .

Properties

IUPAC Name

7-chloro-4-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O3/c17-11-1-2-12-13(7-11)23-9-15(22)21(12)8-14-19-16(20-24-14)10-3-5-18-6-4-10/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLKFEHGWZYQFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=C(O1)C=C(C=C2)Cl)CC3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-chloro-4-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a synthetic organic molecule that belongs to the class of oxadiazole derivatives. Its structure combines a benzo[b][1,4]oxazine core with a pyridinyl and oxadiazole moiety, which has been associated with various biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Structural Overview

The molecular formula of the compound is C15H12ClN5O2C_{15}H_{12}ClN_{5}O_{2}. The presence of chlorine and nitrogen heteroatoms in its structure contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives as anticancer agents. The incorporation of the oxadiazole ring into the structure of the compound enhances its ability to interact with biological targets involved in cancer progression.

  • Mechanism of Action :
    • The compound has been shown to inhibit key enzymes such as telomerase , thymidylate synthase , and histone deacetylases (HDAC) , which are crucial for cancer cell proliferation and survival .
    • Molecular docking studies suggest that the compound binds effectively to these targets, disrupting their normal function and leading to apoptosis in cancer cells.
  • Case Studies :
    • In vitro studies demonstrated that derivatives similar to this compound exhibited cytotoxic effects against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells .
    • The compound's efficacy was compared with established chemotherapeutic agents, showing promising results in terms of lower IC50 values.

Antimicrobial Activity

The antimicrobial properties of the compound have also been explored.

  • Activity Spectrum :
    • The compound displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, it was effective against Escherichia coli and Staphylococcus aureus.
    • The minimal inhibitory concentrations (MICs) were determined to be in the range of 10–20 µg/mL for these bacterial strains .
  • Mechanism :
    • The antimicrobial action is believed to stem from the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .

Anti-inflammatory Activity

The anti-inflammatory properties of similar oxadiazole compounds suggest potential applications for this derivative.

  • Inhibition of Inflammatory Mediators :
    • Studies have indicated that compounds containing oxadiazole rings can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
    • This suggests a mechanism where the compound may modulate immune responses by targeting signaling pathways involved in inflammation.

Data Summary

Biological ActivityTargetMechanismReference
AnticancerTelomerase, HDACEnzyme inhibition leading to apoptosis
AntimicrobialE. coli, S. aureusDisruption of cell wall synthesis
Anti-inflammatoryCytokines (TNF-alpha, IL-6)Modulation of immune response

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound belongs to a class of benzoxazinone derivatives modified at position 4 with heterocyclic substituents. Below is a detailed comparison with key analogs, focusing on structural features, synthetic routes, and inferred physicochemical properties.

Key Comparison Points

Substituent Effects on Physicochemical Properties Pyridinyl-oxadiazole (Target Compound): The pyridine ring introduces a basic nitrogen atom, likely enhancing aqueous solubility compared to phenyl-substituted analogs. 5-Methylisoxazole (Compound 36): The isoxazole group, containing one oxygen and one nitrogen, may confer different hydrogen-bonding interactions and lipophilicity compared to oxadiazole derivatives. This could influence blood-brain barrier penetration or target selectivity .

Synthetic Accessibility The target compound’s synthesis likely follows routes similar to Derivatives 7a-c, where oxadiazole intermediates are coupled to the benzoxazinone core using caesium carbonate in DMF . In contrast, Compound 36 employs potassium carbonate and 2-bromoacetylbromide, achieving a 70% yield .

Characterization Techniques All compounds rely on 1H NMR, IR, and mass spectrometry for structural validation. LC-MS was specifically noted for Compound 36, suggesting its utility in purity assessment .

Research Implications and Hypotheses

The pyridinyl-oxadiazole substituent in the target compound may offer advantages in target binding due to its dual heterocyclic system, which could engage in π-π stacking (pyridine) and dipole interactions (oxadiazole). Future studies should explore:

  • Solubility and LogP: Pyridine’s polarity vs. isoxazole’s lipophilicity.
  • Enzymatic Stability: Oxadiazole’s resistance to hydrolysis compared to ester bioisosteres.
  • Biological Activity: Screening against parasitic or kinase targets, given the scaffold’s prevalence in drug discovery .

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